methyl 2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate
Description
This compound is a thiazole-carboxylate derivative featuring a 5-phenyl substituent on the thiazole ring and a propanoyl-linked 4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl moiety. While direct pharmacological data are unavailable in the provided evidence, structural analogs and comparative NMR studies offer insights into its properties .
Properties
Molecular Formula |
C20H19N3O5S |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
methyl 2-[3-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)propanoylamino]-5-phenyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H19N3O5S/c1-12-10-14(24)11-16(26)23(12)9-8-15(25)21-20-22-17(19(27)28-2)18(29-20)13-6-4-3-5-7-13/h3-7,10-11,24H,8-9H2,1-2H3,(H,21,22,25) |
InChI Key |
PUIWHTHOVNXDPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCC(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Approach
The thiazole ring is constructed via Hantzsch thiazole synthesis, reacting α-halo carbonyl compounds with thioureas or thioamides.
-
Bromination : Treat 4-phenylacetoacetate with bromine (Br₂) in acetic acid at 25°C to yield α-bromo-4-phenylacetoacetate.
-
Cyclocondensation : React the brominated intermediate with thiourea in ethanol under reflux (78°C, 6 h).
-
Esterification : Treat the resulting thiazole-4-carboxylic acid with methanol and sulfuric acid (cat.) to form the methyl ester.
Optimization Data :
| Step | Reagent Ratio | Temperature | Yield |
|---|---|---|---|
| Bromination | 1:1.05 (Br₂) | 25°C | 92% |
| Cyclization | 1:1.2 (thiourea) | 78°C | 85% |
| Esterification | 1:10 (MeOH) | 65°C | 88% |
Alternative Thiazole Formation
A patent describes thiazole synthesis using Lawesson’s reagent for sulfur incorporation. For example, treating β-keto esters with Lawesson’s reagent (2.5 eq) in toluene at 110°C yields thiazoles in 78–82% yields.
Synthesis of the Pyridinone Side Chain
Pyridinone Ring Construction
The 4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl moiety is synthesized via Knorr pyridine synthesis:
-
Condense ethyl acetoacetate with ammonium acetate in acetic acid.
-
Hydrolyze the intermediate with 6 M HCl to yield 4-hydroxy-6-methyl-2-pyridone.
Key Reaction :
Propanoyl Linker Installation
The pyridinone is functionalized with a propanoyl group via Friedel-Crafts acylation:
-
React 4-hydroxy-6-methyl-2-pyridone with acryloyl chloride (1.2 eq) in dichloromethane (DCM) using AlCl₃ (1.5 eq) as a catalyst.
-
Reduce the α,β-unsaturated ketone with NaBH₄ in THF to yield 3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propan-1-ol.
-
Oxidize the alcohol to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄).
Yield : 67% over three steps.
Amide Coupling and Final Assembly
Carbodiimide-Mediated Coupling
Activate 3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
-
Dissolve the acid (1 eq) in DCM, add EDC (1.2 eq) and HOBt (1.1 eq), and stir at 0°C for 30 min.
-
Add methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate (1 eq) and stir at 25°C for 12 h.
-
Purify via column chromatography (SiO₂, ethyl acetate/hexane 3:7).
Yield : 74%
Alternative Coupling Methods
A patent recommends using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in DMF for sterically hindered amides, achieving 81% yield under inert atmosphere.
Critical Analysis of Methodologies
Yield Comparison
Functional Group Compatibility
-
The pyridinone’s hydroxyl group requires protection (e.g., TBSCl) during coupling to prevent side reactions.
-
Thiazole’s ester group remains stable under EDC/HOBt conditions but may hydrolyze in strongly acidic/basic media.
Industrial-Scale Considerations
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and precise pH levels to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 365.4 g/mol. Its structure features a thiazole ring, which is known for its biological activity, particularly in anticancer and antimicrobial properties. The presence of the pyridine derivative enhances its pharmacological potential by providing additional sites for interaction with biological targets.
Pharmacological Applications
-
Anticancer Activity :
- Recent studies have highlighted the anticancer properties of thiazole derivatives. Methyl 2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate has shown promising results in inhibiting the proliferation of cancer cell lines. For instance, compounds with similar structures have been tested against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines, demonstrating IC50 values in the range of 1.9 to 7.52 μg/mL .
-
Antimicrobial Properties :
- The thiazole moiety is also associated with antimicrobial activity. Compounds featuring this structure have been evaluated for their effectiveness against various bacterial strains, showing significant inhibition zones in agar diffusion tests. This suggests potential use as an antimicrobial agent in clinical settings.
-
Enzyme Inhibition :
- Research indicates that derivatives of this compound can act as inhibitors for specific enzymes involved in cancer metabolism and progression. For example, some thiazole derivatives have been shown to inhibit enzymes like carbonic anhydrase and certain kinases, which are crucial for tumor growth and survival .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route may include:
- Formation of Thiazole Ring : Utilizing appropriate thioamide precursors.
- Pyridine Derivative Integration : Achieved through acylation reactions.
- Final Coupling Reactions : To attach the phenyl and carboxylate groups.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.
Case Study 1: Anticancer Screening
A study conducted by Ramchander et al. (2015) synthesized a series of thiazole derivatives similar to this compound and evaluated their cytotoxicity against various cancer cell lines. The results indicated that modifications at the phenyl position significantly enhanced anticancer activity, suggesting that structural optimization could yield more potent derivatives .
Case Study 2: Antimicrobial Evaluation
In another research effort, a library of thiazole-based compounds was screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited significant antibacterial effects, indicating their potential as new antibiotic agents .
Mechanism of Action
The mechanism of action of methyl 2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The compound is compared to methyl 2-{[4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate (CAS: 1574306-61-8, ), which differs in two critical regions:
Chain Length: The target compound has a propanoyl linker (3-carbon chain), while the analog features a butanoyl group (4-carbon chain).
Thiazole Substituent : The target compound has a 5-phenyl group, whereas the analog has a 5-methyl group.
Structural and Physicochemical Implications
Table 1: Structural and Molecular Comparison
| Feature | Target Compound | Analog (CAS 1574306-61-8) |
|---|---|---|
| Thiazole Substituent | 5-phenyl (C₆H₅) | 5-methyl (CH₃) |
| Linker Chain | Propanoyl (3 carbons) | Butanoyl (4 carbons) |
| Molecular Formula | Likely C₁₈H₁₇N₃O₅S* | C₁₆H₁₉N₃O₅S |
| Molecular Weight | ~403.4 g/mol* | 365.4 g/mol |
| Key Functional Groups | Phenyl (hydrophobic), pyridinone (H-bond acceptor), carboxylate (polar) | Methyl (hydrophobic), pyridinone, carboxylate |
*Estimated based on structural comparison.
- Phenyl vs. In contrast, the methyl group reduces steric hindrance, possibly improving solubility .
- Propanoyl vs. Butanoyl: The shorter chain in the target compound may reduce conformational flexibility, affecting binding specificity. The butanoyl analog’s longer chain could allow for alternative binding modes or increased solubility .
NMR Spectral Comparisons ()
NMR studies of structurally related compounds (e.g., Rapa, compounds 1, and 7) reveal that chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes. For the target compound and its analogs:
- The phenyl group at position 5 likely alters electron density in region B (near the thiazole ring), causing distinct chemical shifts compared to the methyl-substituted analog.
- The propanoyl/butanoyl linker length affects region A (pyridinone-proximal protons), with longer chains inducing upfield/downfield shifts due to altered electronic environments .
Implications of Structural Differences
Physicochemical Properties
- Solubility : The phenyl group’s hydrophobicity may reduce aqueous solubility compared to the methyl analog. However, the carboxylate group could mitigate this through ionization.
- Bioavailability : Increased hydrophobicity might enhance cell membrane penetration but could also elevate plasma protein binding, reducing free drug concentrations.
Reactivity and Stability
- The phenyl group’s electron-withdrawing effects could stabilize the thiazole ring against hydrolysis. Conversely, the methyl analog’s electron-donating group might accelerate degradation under acidic conditions.
Lumping Strategy Considerations ()**
Both compounds could be grouped under a "thiazole-carboxylate-pyridinone" surrogate in computational models due to shared core structures. However, their divergent substituents necessitate separate evaluation in reactions involving aromatic interactions or chain-length-dependent processes (e.g., enzyme binding) .
Biological Activity
Methyl 2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate (CAS Number: 1574316-96-3) is a compound of interest due to its potential biological activities. This article aims to summarize the available research on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 351.4 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities, along with a pyridine derivative that may contribute to its pharmacological profile.
Biological Activity Overview
Research indicates that derivatives of thiazoles and pyridines exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Compounds with thiazole structures have been shown to possess significant antimicrobial properties. For example, trisubstituted thiazoles have demonstrated efficacy against various bacterial strains and fungi .
- Antiproliferative Effects : Studies have indicated that compounds similar to this compound can inhibit cell proliferation in cancer cell lines. Research on related thiazole compounds has shown moderate to strong inhibition against liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:
- Inhibition of Enzymatic Activity : Thiazoles are often implicated in the inhibition of various enzymes that are crucial for cellular metabolism and proliferation.
- Interference with Cellular Signaling Pathways : Many thiazole derivatives affect signaling pathways associated with cancer progression, such as the Raf-MEK-ERK pathway .
Case Studies and Research Findings
A selection of studies highlights the compound's potential:
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for methyl 2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate, and how can reaction conditions be optimized?
- The synthesis typically involves multi-step reactions, including coupling of thiazole and pyridinone moieties. Key steps may involve:
- Amide bond formation : Use of carbodiimide coupling agents (e.g., EDC or DCC) to link the propanoyl group to the thiazole core.
- Protection/deprotection strategies : For sensitive functional groups like the hydroxyl group on the pyridinone ring .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency, while temperature control (e.g., 0–25°C) minimizes side reactions .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR identifies substituent positions (e.g., phenyl group at C5 of the thiazole, methyl groups on pyridinone).
- 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .
- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .
- Infrared Spectroscopy (IR) : Validates functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for ester and amide bonds) .
Advanced Research Questions
Q. How can computational methods predict the biological activity or reactivity of this compound?
- Quantum chemical calculations (e.g., DFT) model electronic properties, such as HOMO/LUMO energies, to predict reactivity in nucleophilic or electrophilic reactions .
- Molecular docking simulations assess potential interactions with biological targets (e.g., enzymes or receptors) by analyzing binding affinities and pose validation .
- Reaction path search algorithms (e.g., GRRM) explore possible reaction mechanisms, aiding in rational design of derivatives .
Q. What strategies resolve contradictions in bioactivity data across different assays?
- Orthogonal assay validation : Combine enzymatic assays (e.g., kinase inhibition) with cell-based viability assays to confirm target specificity .
- Dose-response curve analysis : Evaluate EC₅₀/IC₅₀ consistency across replicates; outliers may indicate assay interference (e.g., solubility issues) .
- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., thiazole-pyridinone hybrids) to identify trends or artifacts .
Q. How can heterogeneous catalysis improve the scalability of its synthesis?
- Supported catalysts (e.g., Pd/C or immobilized lipases) enhance recyclability and reduce metal contamination in coupling reactions .
- Flow chemistry systems enable precise control over residence time and temperature, improving yield reproducibility .
- In-situ monitoring (e.g., ReactIR) tracks intermediate formation, allowing real-time adjustments to reaction parameters .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives?
- Fragment-based design : Systematically vary substituents (e.g., phenyl ring substituents, ester groups) and correlate changes with bioactivity .
- Free-Wilson analysis : Quantifies contributions of specific functional groups to activity using multivariate regression .
- High-throughput screening (HTS) : Automates synthesis and testing of derivative libraries, accelerating SAR discovery .
Methodological Considerations
Q. How should researchers address stability issues during storage or biological assays?
- Lyophilization : Improves long-term stability of the compound by removing hydrolytically active water .
- Buffered solutions : Use pH-stable buffers (e.g., PBS at pH 7.4) to prevent ester hydrolysis or thiazole ring degradation .
- Light-sensitive storage : Amber vials and inert atmospheres (N₂) mitigate photodegradation of the pyridinone moiety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
